4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol
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Overview
Description
4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol is an organic compound with a complex structure that includes a cyclopentene ring substituted with phenyl, chloromethylphenyl, and phenylimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-methylphenylamine with 1,2-diphenylcyclopent-2-enone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imine group to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, resulting in the formation of methoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), methanol (CH₃OH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Methoxy derivatives
Scientific Research Applications
4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.
3-Chloro-4-methylphenylboronic acid: Another similar compound used in organic synthesis.
Uniqueness
4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol is unique due to its combination of phenyl, chloromethylphenyl, and phenylimino groups on a cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C24H20ClNO |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-(3-chloro-4-methylphenyl)imino-1,2-diphenylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C24H20ClNO/c1-17-12-13-20(15-23(17)25)26-21-14-22(18-8-4-2-5-9-18)24(27,16-21)19-10-6-3-7-11-19/h2-15,27H,16H2,1H3 |
InChI Key |
JOHFEEFJMAIIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2CC(C(=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O)Cl |
Origin of Product |
United States |
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